4'-Tert-butyl-1,1'-biphenyl-3-amine hydrochloride
Overview
Description
“4’-Tert-butyl-1,1’-biphenyl-3-amine hydrochloride”, also known as BPAH, is a chemical compound with a wide range of applications in scientific research. It is a white powder that is soluble in water and alcohol. It is used in the generation of 1,2-di(lithiomethyl)benzene . It is found to accept electrons from Li metal to give a radical anion which is highly effective in the conversion of alkyl halides to alkyllithiums .
Scientific Research Applications
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl aldimines and ketimines, which share a structural motif with 4'-Tert-butyl-1,1'-biphenyl-3-amine hydrochloride, are versatile intermediates for the asymmetric synthesis of amines. These compounds enable the efficient synthesis of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. The tert-butanesulfinyl group in these imines activates them for nucleophilic addition and serves as a chiral directing group, which is easily removed after the addition reaction (Ellman et al., 2002).
Ligand Synthesis and Metal Complexation
Compounds like benzylidene(4-tert-butylphenyl)amine derivatives have been utilized in the synthesis of Schiff base ligands, leading to the creation of cyclometalated Rh(III) and Ir(III) complexes. These complexes have shown significant potential in binding with DNA and proteins, as well as displaying anticancer activity. The ability of these ligands to form stable complexes with metals and interact with biological molecules highlights the potential applications of related compounds in medicinal chemistry and bioinorganic chemistry (Mukhopadhyay et al., 2015).
Catalysis
Tert-butyl groups attached to phosphine ligands, similar to the tert-butyl group in 4'-Tert-butyl-1,1'-biphenyl-3-amine hydrochloride, have been shown to enhance the catalytic activity and enantioselectivity of rhodium complexes in asymmetric hydrogenation reactions. These ligands' steric bulk and electronic properties can significantly influence the reactivity and selectivity of metal-catalyzed transformations, making them valuable for synthetic organic chemistry (Imamoto et al., 2012).
properties
IUPAC Name |
3-(4-tert-butylphenyl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-16(2,3)14-9-7-12(8-10-14)13-5-4-6-15(17)11-13;/h4-11H,17H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUQYOCUNPLZQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Tert-butyl-1,1'-biphenyl-3-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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